molecular formula C6H8ClN B13666903 2-(chloromethyl)-1-methyl-1H-pyrrole

2-(chloromethyl)-1-methyl-1H-pyrrole

Cat. No.: B13666903
M. Wt: 129.59 g/mol
InChI Key: WXBIGFXTSPMPPA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a chloromethyl group at the second position and a methyl group at the first position of the pyrrole ring makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-methyl-1H-pyrrole typically involves the chloromethylation of 1-methyl-1H-pyrrole. One common method is the reaction of 1-methyl-1H-pyrrole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the second position of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of 1-methyl-1H-pyrrole.

    Oxidation Reactions: Products include 2-formyl-1-methyl-1H-pyrrole and 2-carboxy-1-methyl-1H-pyrrole.

    Reduction Reactions: The major product is 2-methyl-1-methyl-1H-pyrrole.

Scientific Research Applications

2-(Chloromethyl)-1-methyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-methyl-1H-pyrrole involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-pyrrole: Lacks the methyl group at the first position, making it less sterically hindered.

    1-Methyl-2-(bromomethyl)-1H-pyrrole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

    2-(Hydroxymethyl)-1-methyl-1H-pyrrole: Contains a hydroxymethyl group instead of a chloromethyl group, affecting its chemical properties.

Uniqueness

2-(Chloromethyl)-1-methyl-1H-pyrrole is unique due to the presence of both a chloromethyl and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C6H8ClN

Molecular Weight

129.59 g/mol

IUPAC Name

2-(chloromethyl)-1-methylpyrrole

InChI

InChI=1S/C6H8ClN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3

InChI Key

WXBIGFXTSPMPPA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CCl

Origin of Product

United States

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